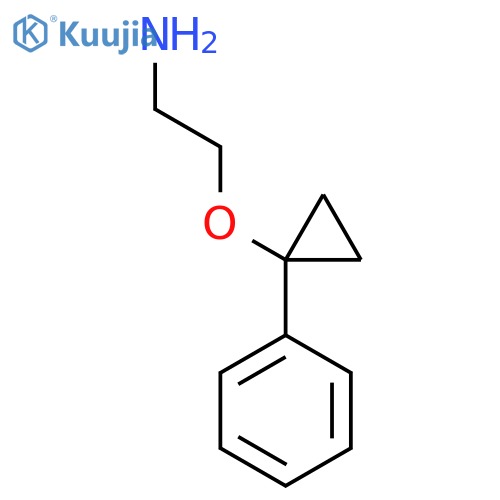Cas no 2228498-61-9 (2-(1-phenylcyclopropoxy)ethan-1-amine)

2228498-61-9 structure
商品名:2-(1-phenylcyclopropoxy)ethan-1-amine
2-(1-phenylcyclopropoxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1-phenylcyclopropoxy)ethan-1-amine
- 2228498-61-9
- EN300-1860834
-
- インチ: 1S/C11H15NO/c12-8-9-13-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2
- InChIKey: SLBZMEYUNZLYPY-UHFFFAOYSA-N
- ほほえんだ: O(CCN)C1(C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-(1-phenylcyclopropoxy)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860834-0.5g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-0.1g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-1.0g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1860834-2.5g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-10g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-1g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-0.25g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-5.0g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1860834-5g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1860834-0.05g |
2-(1-phenylcyclopropoxy)ethan-1-amine |
2228498-61-9 | 0.05g |
$707.0 | 2023-09-18 |
2-(1-phenylcyclopropoxy)ethan-1-amine 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
2228498-61-9 (2-(1-phenylcyclopropoxy)ethan-1-amine) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
